2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Descripción
This compound is a hybrid molecule featuring a 1,3,4-thiadiazole core substituted with a 4-(2-methoxyphenyl)piperazine moiety and a pyrrolidin-1-yl ethanone group. The thiadiazole ring, known for its electron-deficient nature, enhances metabolic stability and facilitates π-π stacking interactions in biological targets . The pyrrolidinyl ethanone moiety contributes to lipophilicity, which may improve blood-brain barrier penetration .
Synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds. For example, bromoethanone intermediates react with thiol-containing heterocycles (e.g., tetrazole or thiadiazole derivatives) in ethanol with triethylamine as a base .
Propiedades
IUPAC Name |
2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S2/c1-26-16-7-3-2-6-15(16)22-10-12-24(13-11-22)18-20-21-19(28-18)27-14-17(25)23-8-4-5-9-23/h2-3,6-7H,4-5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWDCMVXHRZAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s uniqueness lies in its combination of 1,3,4-thiadiazole, arylpiperazine, and pyrrolidinyl ethanone. Below is a comparative analysis with compounds from the literature:
Structural and Pharmacological Insights
Heterocyclic Core Variations :
- Thiadiazoles exhibit greater metabolic resistance compared to tetrazoles, which are prone to oxidation .
- Oxadiazoles (e.g., ) show superior antibacterial activity but lower CNS penetration due to higher polarity .
Arylpiperazine Modifications :
- The 2-methoxyphenyl group in the target compound may enhance serotonin receptor affinity compared to 4-(trifluoromethyl)phenyl (–4), which improves metabolic stability but reduces selectivity .
- Phenylsulfonylpiperazine () introduces strong electron-withdrawing effects, favoring anticancer activity over neuroactivity .
Alkyl Chain and Terminal Groups: Pyrrolidinyl ethanone (target) vs. piperidinyl ethanone ():
- Furan () introduces hydrogen-bonding capacity absent in the target compound’s thiadiazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
